![molecular formula C13H18S B14305915 Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- CAS No. 116233-34-2](/img/structure/B14305915.png)
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of a tert-butylthio group and a vinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- typically involves the reaction of benzene with tert-butylthiol and a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- involves its interaction with specific molecular targets. The tert-butylthio group and the vinyl group play crucial roles in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Similar structure but lacks the thio group.
Benzene, 1-(1,1-dimethylethyl)-4-ethyl-: Similar structure but has an ethyl group instead of a vinyl group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Similar structure but has a methyl group instead of a vinyl group.
Uniqueness
Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]- is unique due to the presence of both the tert-butylthio group and the vinyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116233-34-2 |
|---|---|
Molekularformel |
C13H18S |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
3-tert-butylsulfanylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18S/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
YNFIWOPYSWVCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


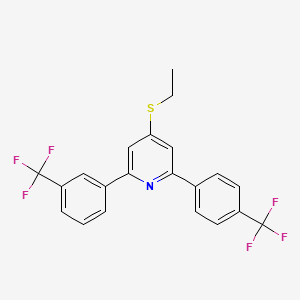
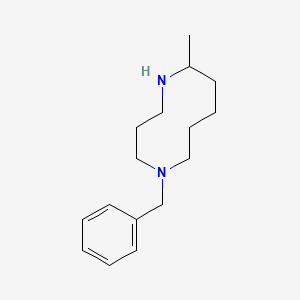
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
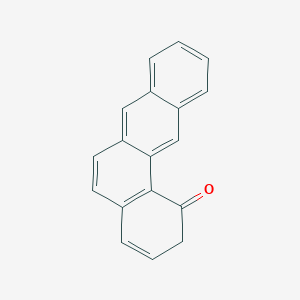
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
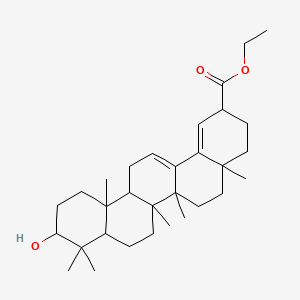
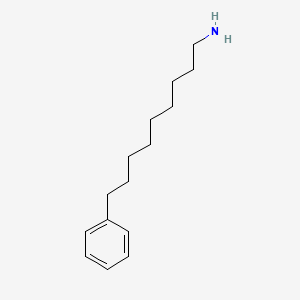
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
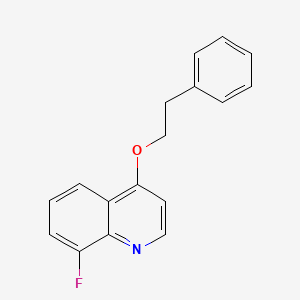
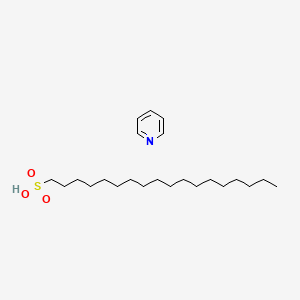
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
